molecular formula C21H15N5O2 B5310143 (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile

Cat. No.: B5310143
M. Wt: 369.4 g/mol
InChI Key: DWMWUWHKBDVPKW-FOWTUZBSSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile is a complex organic compound that features a benzimidazole ring, a pyrrole ring, and a nitrobenzyl group

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-nitrophenyl)methyl]pyrrol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2/c22-13-16(21-23-18-8-2-3-9-19(18)24-21)12-17-7-5-11-25(17)14-15-6-1-4-10-20(15)26(27)28/h1-12H,14H2,(H,23,24)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMWUWHKBDVPKW-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C=C(C#N)C3=NC4=CC=CC=C4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=CC=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole and pyrrole intermediates, followed by their coupling through a nitrile-containing linker. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzimidazole and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity, while the nitrobenzyl group can undergo redox reactions, generating reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile is unique due to its combination of a benzimidazole ring, a pyrrole ring, and a nitrobenzyl group

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